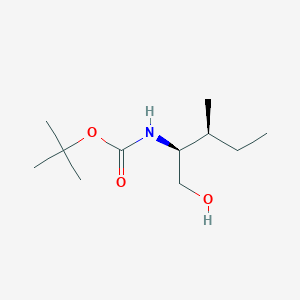

boc-Isoleucinol

Description

Significance of Boc-Protected Amino Acids in Organic Synthesis

Boc-protected amino acids are of paramount significance in organic synthesis due to their role as versatile intermediates. The tert-butoxycarbonyl (Boc) group is a widely used amino-protecting group, especially in solid-phase peptide synthesis (SPPS) tcichemicals.comchem960.comfishersci.ca. The Boc group is introduced onto an amine, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, forming a stable carbamate (B1207046) frontiersin.orgnih.gov. This protection strategy is essential because it allows for the selective activation and coupling of the carboxyl group of an amino acid without interference from the amino group tcichemicals.com. The Boc group is stable under various conditions but can be readily removed using moderately strong acids, such as trifluoroacetic acid (TFA) or HCl in methanol, regenerating the free amine for the next coupling step nih.gov. This acid lability is a key feature that distinguishes the Boc strategy from other protecting group strategies like the Fmoc strategy, which uses base-labile protection chem960.comfishersci.ca. The ease of introduction and removal under relatively mild conditions makes Boc protection a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals nih.gov.

Role of L-Isoleucine Derivatives in Advanced Synthetic Methodologies

L-Isoleucine, an essential branched-chain aliphatic amino acid, serves as a chiral pool building block for the synthesis of a variety of complex molecules. Derivatives of L-isoleucine, including N-protected forms like Boc-L-isoleucine, are utilized in advanced synthetic methodologies to introduce specific structural features and stereochemistry. The branched aliphatic side chain of isoleucine contributes to the hydrophobic properties of peptides and can influence their conformation and interactions. Research explores the synthesis of modified amino acids derived from L-isoleucine through selective functionalization of its side chain. These derivatives can serve as probes for chemical biology research or as intermediates in the synthesis of bioactive compounds. For instance, methods have been developed for the position-selective bromination of N-protected isoleucine esters, providing access to modified isoleucine derivatives. L-Isoleucine derivatives have also been incorporated into conjugates, such as with diosgenin, to improve properties like solubility and explore new biological activities.

Historical Context of N-Protecting Group Strategies in Peptide Chemistry

The development of effective N-protecting group strategies has been fundamental to the progress of peptide synthesis. Early efforts in peptide synthesis involved the use of protecting groups like acyl, acetyl, and benzoyl groups to block the amino terminus. However, a major challenge was the inability to remove these groups without cleaving the newly formed peptide bonds. A significant breakthrough occurred with the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas, which could be removed under conditions that left peptide bonds intact. This was a revolutionary discovery for peptide synthesis. Following World War II, further advancements were made, including the isolation and synthesis of polypeptide hormones like oxytocin. The advent of solid-phase peptide synthesis (SPPS) by Merrifield in the early 1960s, coupled with the use of N-alpha-protected amino acids like Boc-amino acids, transformed the field by allowing for the stepwise assembly of peptides on an insoluble support chem960.comfishersci.ca. The Boc group, introduced in the 1960s, became a cornerstone of SPPS due to its acid lability, which was orthogonal to the methods used for cleaving the peptide from the resin and removing side-chain protection in the Boc/Benzyl strategy fishersci.canih.gov. Later, the introduction of the Fmoc group in the 1970s provided a base-labile alternative, leading to the widely used Fmoc/tert-butyl strategy chem960.com. These advancements in protecting group chemistry have been critical in enabling the synthesis of increasingly complex peptides and proteins for research and therapeutic applications.

Properties of N-(tert-Butoxycarbonyl)-L-Isoleucine

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₁NO₄ | frontiersin.org |

| Molecular Weight | 231.29 g/mol | frontiersin.org |

| CAS Number | 13139-16-7 | |

| Appearance | White to off-white solid or powder | |

| Melting Point | 66-69 °C (lit.) or 48-52 °C or 59-63 °C (hemihydrate) | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, DMF, methanol). Insoluble in water. | frontiersin.org |

| Specific Rotation | +2.7° (c=2, AcOH) or +2.4 to +3.0° (c=2, AcOH) (hemihydrate) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLDQMXXYMKQPW-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557802 | |

| Record name | tert-Butyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106946-74-1 | |

| Record name | tert-Butyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Tert Butoxycarbonyl L Isoleucine and Its Analogues

Classical and Contemporary Synthetic Routes to Boc-L-Isoleucine

The synthesis of Boc-L-isoleucine primarily involves the introduction of the Boc group onto the amino group of L-isoleucine. Various methods have been developed for this transformation, ranging from classical approaches using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to more contemporary catalytic strategies.

Direct N-Protection of L-Isoleucine using Di-tert-butyl Dicarbonate (Boc₂O)

The most common and straightforward method for synthesizing Boc-L-isoleucine is the direct reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. ontosight.aijk-sci.com This reaction effectively masks the amino group as a carbamate (B1207046). numberanalytics.com The mechanism generally involves the nucleophilic attack of the amine nitrogen on a carbonyl carbon of Boc₂O, followed by the release of tert-butyl alcohol and carbon dioxide. jk-sci.com

Catalytic Approaches in N-Boc Protection (e.g., DMAP, Ionic Liquids, HFIP, HClO₄-SiO₂)

To improve reaction rates, yields, or selectivity, various catalysts have been explored for the N-Boc protection of amines and amino acids.

DMAP (4-dimethylaminopyridine): DMAP is a well-known superacylation catalyst that can effectively promote the reaction between amines and Boc₂O, particularly for more challenging substrates or under milder conditions. numberanalytics.comsciforum.netscispace.com

Ionic Liquids: Ionic liquids have emerged as environmentally benign alternatives to traditional organic solvents and can also act as catalysts for Boc protection. academie-sciences.frresearchgate.netresearchgate.net Protic ionic liquids, for example, can catalyze the reaction by activating Boc₂O through hydrogen bonding, facilitating the nucleophilic attack by the amine. academie-sciences.frresearchgate.netorganic-chemistry.org Their use can lead to efficient reactions, sometimes under solvent-free conditions, and offer advantages in terms of catalyst recyclability. academie-sciences.frresearchgate.net

HFIP (1,1,1,3,3,3-Hexafluoroisopropanol): HFIP can function as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of various amines, including amino acids. organic-chemistry.org It offers a simple and efficient protocol, and the catalyst can often be readily recycled. organic-chemistry.org

HClO₄-SiO₂ (Perchloric acid adsorbed on silica-gel): This solid-supported acidic catalyst has been shown to be highly efficient, inexpensive, and reusable for the chemoselective N-tert-butoxycarbonylation of amines, even at room temperature and under solvent-free conditions. organic-chemistry.org

Table 1 summarizes some catalytic approaches in N-Boc protection.

| Catalyst | Conditions | Advantages | References |

| DMAP | Various solvents | Effective for challenging substrates | numberanalytics.comsciforum.netscispace.com |

| Ionic Liquids | Solvent-free or with co-solvents | Environmentally benign, recyclable, efficient | academie-sciences.frresearchgate.netresearchgate.netorganic-chemistry.org |

| HFIP | Solvent and catalyst | Simple, efficient, recyclable, chemoselective | organic-chemistry.org |

| HClO₄-SiO₂ | Room temperature, solvent-free | Highly efficient, inexpensive, reusable | organic-chemistry.org |

Table 1: Examples of Catalytic Approaches in N-Boc Protection

Multi-step Chemical Synthesis of Isoleucine Precursors

While the direct Boc protection of commercially available L-isoleucine is the primary route to Boc-L-isoleucine, L-isoleucine itself can be synthesized through various chemical methods. One classic multi-step procedure starts from 2-bromobutane (B33332) and diethyl malonate, involving nucleophilic substitution, hydrolysis, and decarboxylation steps. wikipedia.org These multi-step syntheses provide the L-isoleucine precursor which can then be subjected to Boc protection.

Enantioselective and Diastereoselective Synthesis of Boc-L-Isoleucine and its Stereoisomers

The synthesis of Boc-L-isoleucine and its stereoisomers with high enantiomeric and diastereomeric purity is crucial, particularly for applications in pharmaceuticals and peptide synthesis where stereochemistry dictates biological activity. While L-isoleucine is a naturally occurring enantiomer, synthetic routes may lead to mixtures of stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, D-allo-isoleucine). nih.govuni.lu Enantioselective and diastereoselective synthetic methodologies aim to control the formation of stereocenters to favor a desired isomer.

Diastereoselective syntheses of fluorinated isoleucine derivatives, including Boc-protected forms, have been reported using approaches like auxiliary-induced amination. researchgate.netbeilstein-journals.org These methods leverage chiral auxiliaries to direct the stereochemical outcome of key bond-forming steps.

Asymmetric Catalysis in Stereocenter Construction

Asymmetric catalysis plays a vital role in the enantioselective synthesis of chiral compounds, including amino acid derivatives like Boc-L-isoleucine stereoisomers. Chiral catalysts, often metal complexes or organic molecules, are designed to create new stereocenters with high selectivity during a reaction. mdpi.comnih.govfrontiersin.org

In the context of isoleucine synthesis or the synthesis of its protected forms, asymmetric catalysis can be applied to construct the stereocenters present in the molecule. While direct asymmetric Boc protection of a prochiral precursor is less common, asymmetric catalysis can be used in earlier steps to establish the stereochemistry of the isoleucine backbone before the Boc group is introduced. For example, asymmetric Michael additions and other catalytic transformations have been explored for the synthesis of chiral amino acid precursors. mdpi.comchemistrydocs.com The development of new chiral catalysts remains an active area of research to improve the efficiency and selectivity of these processes. mdpi.comfrontiersin.org

Chiral Ligand Design and Application

Chiral ligands play a crucial role in asymmetric synthesis to control the stereochemical outcome of reactions, leading to enantiomerically enriched products. While general discussions on chiral ligands, including bisoxazolines, are prevalent in asymmetric catalysis uzh.chqau.edu.pk, specific detailed research findings on the application of ligands like Pybox complexes or Bisoxazolines directly in the de novo enantioselective synthesis of Boc-L-Isoleucine or Boc-Isoleucinol were not extensively detailed in the provided search results. One study mentioned testing Boc-L-isoleucine as a ligand in a palladium-catalyzed C-H functionalization reaction, but no conversion to the desired product was observed uva.nl.

Transition-Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis is a powerful tool for achieving enantioselective transformations. While the search results highlight the use of transition metals like palladium in C-H functionalization of amine derivatives, including L-isoleucinol uva.nl, and discuss transition metal catalysis in asymmetric synthesis generally uzh.chscience.gov, specific examples of Ir(III)-catalyzed C-H amidation or other transition-metal-catalyzed routes for the direct enantioselective synthesis of Boc-L-Isoleucine or this compound were not prominently featured in the provided snippets. A palladium-catalyzed reaction involving L-isoleucinol showed a low yield of the acetoxylated product uva.nl.

Resolution of Racemic Boc-DL-Isoleucine Mixtures

The synthesis of isoleucine often yields a racemic mixture of stereoisomers, including DL-isoleucine and DL-alloisoleucine google.com. To obtain enantiomerically pure Boc-L-Isoleucine or its stereoisomers, resolution of racemic Boc-DL-isoleucine mixtures is a common strategy semanticscholar.orgunpad.ac.idresearchgate.net. This involves separating the different stereoisomers present in the mixture.

Esterification-Based Resolution Techniques

Esterification-based methods, particularly Steglich esterification utilizing chiral auxiliaries, have been employed for the resolution of racemic Boc-DL-isoleucine. A notable example involves the Steglich esterification between methyl L-mandelate and Boc-DL-isoleucine semanticscholar.orgunpad.ac.idresearchgate.net. This reaction forms diastereomeric esters which can then be separated.

Research findings indicate that Steglich esterification between methyl L-mandelate and Boc-DL-isoleucine allows for the separation of the two resolved isomers semanticscholar.orgunpad.ac.idresearchgate.net.

Chromatographic Separation of Stereoisomers

Chromatographic techniques are essential for separating the stereoisomers obtained from resolution processes. Conventional flash-column chromatography has been successfully used to separate the resolved isomers resulting from the Steglich esterification of Boc-DL-isoleucine with methyl L-mandelate, yielding products with good yields semanticscholar.orgunpad.ac.idresearchgate.net. Chromatographic methods, including GC, SFC, and LC, are generally effective for obtaining enantiomers with high purity mdpi.com. Chiral chromatography, utilizing chiral stationary phases, is a direct method for separating enantiomers based on differential affinity mdpi.com.

Green Chemistry Approaches in Boc-L-Isoleucine Synthesis

Solvent-Free and Recyclable Catalytic Systems

The development of solvent-free and recyclable catalytic systems aligns with principles of green chemistry, aiming to reduce waste and improve process efficiency. In the context of Boc chemistry and peptide synthesis, efforts have been made to minimize or eliminate the use of organic solvents.

Solvent-free peptide synthesis, which often involves Boc-protected amino acids, has been explored using techniques such as ball-milling technology. mdpi.comacs.org This mechanochemical approach allows for coupling reactions in the solid state, significantly reducing or eliminating the need for bulk solvents. mdpi.comacs.org

While specific examples of solvent-free or recyclable catalytic systems directly applied to the Boc protection of isoleucine or isoleucinol were not prominently detailed in the search results, the broader field of using recyclable catalysts in reactions involving Boc-protected compounds is an active area of research. For instance, recyclable catalytic systems, such as palladium nanoparticles embedded in organogels, have been employed in reactions like the Suzuki-Miyaura coupling in water, where Boc-protected amino acids or peptides might be involved as substrates or products. acs.org Additionally, a recyclable iron(III) catalyst has been reported for the catalytic synthesis of Boc-protected N-heterocycles via direct C(sp3)–H amination. acs.org The concept of catalyst recycling is crucial for improving the sustainability of catalytic processes involving protected amino acids. acs.orgacs.org

Biocatalytic Pathways for Isoleucine and Derivatives

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for the production of amino acids and their derivatives. Enzymatic reactions and microbial fermentation play significant roles in the synthesis of isoleucine and its analogues.

Enzyme engineering is a powerful tool for developing highly stereoselective biocatalytic processes for the synthesis of specific amino acid isomers and derivatives. For branched-chain amino acids like isoleucine, aminotransferases, such as the IlvE family responsible for the biosynthesis of leucine, isoleucine, and valine, are key enzymes that can be utilized in biocatalytic strategies for the synthesis of β-branched amino acids. nih.gov Enzyme engineering efforts, including genome mining and directed evolution, can address substrate scope limitations and improve the efficiency and stereoselectivity of these transformations. nih.govnih.gov

Biocatalytic cascades combining different enzymes have also been developed for the stereoselective synthesis of functionalized amino acids, including derivatives of isoleucine. For example, a combination of aldolases and transaminases has been used for the stereoselective synthesis of γ-hydroxy-α-amino acids, such as a bioactive derivative of 4-hydroxy-isoleucine. researchgate.net Another approach involves synergistic photoredox-pyridoxal radical biocatalysis, which has been shown to deliver extended isoleucine analogs with control over vicinal stereocenters. nih.govnsf.gov

Specific research has focused on engineering enzymes like Isoleucine Dioxygenase (IDO) from Bacillus subtilis for the efficient synthesis of (2S,3R,4S)-4-hydroxyisoleucine, a hydroxylated isoleucine analogue. nih.gov Directed evolution of this enzyme has led to variants with significantly improved specific activity, protein expression levels, and fermentation titers, enabling high conversion of L-isoleucine to (2S,3R,4S)-4-hydroxyisoleucine on a preparative scale. nih.gov

Microbial fermentation is the primary method for the commercial production of branched-chain amino acids, including L-isoleucine. bohrium.com This biotechnological approach leverages the metabolic pathways of microorganisms to synthesize amino acids. bohrium.com

Efficient production of branched-chain amino acids by microorganisms can be challenging due to complex metabolic networks. bohrium.com Systemic metabolic engineering has emerged as an effective strategy to overcome these difficulties and improve the biosynthesis of isoleucine through fermentation. bohrium.com This involves modifying microbial strains to enhance the activity of isoleucine biosynthetic pathways and optimize fermentation conditions. bohrium.commdpi.com Studies have shown that during fermentation processes, the activity of isoleucine biosynthetic pathways can be increased, contributing to the production of flavor compounds. mdpi.com

Microbial fermentation offers a sustainable route for large-scale production of L-isoleucine, complementing enzymatic methods for the synthesis of specific isoleucine derivatives. bohrium.comresearchgate.net

Advanced Derivatization and Functionalization of N Tert Butoxycarbonyl L Isoleucine

Amide Derivatives of Boc-L-Isoleucine

Amide derivatives of Boc-L-Isoleucine are synthesized by forming an amide bond, typically between the carboxyl group of Boc-L-Isoleucine and an amine. These derivatives are of interest due to the prevalence of amide bonds in natural products, pharmaceuticals, and materials. acgpubs.orgresearchgate.net

Amidation of Carboxyl and Amino Groups

Amidation of Boc-L-Isoleucine primarily involves the reaction of its free carboxyl group with various amines to form amide bonds. This process is a fundamental transformation in organic synthesis and peptide coupling chemistry. Common coupling reagents like N,N′-Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt) are often employed to facilitate the formation of the amide bond and minimize epimerization, particularly when dealing with chiral centers like that in isoleucine. acgpubs.orgresearchgate.net For instance, the reaction of N-tert-butyloxyoxycarbonyl-L-isoleucine with aromatic amines in the presence of HOBt and DCC has been shown to yield corresponding amide derivatives. acgpubs.orgresearchgate.net

While the primary amidation site in Boc-L-Isoleucine is the carboxyl group, the outline mentions amidation of "Carboxyl and Amino Groups". Given that the amino group is protected by the Boc group, amidation at the amino position would typically involve deprotection of the Boc group first, followed by reaction of the free amine with a carboxylic acid or activated carboxylic acid derivative to form a new amide bond. Studies have shown the deprotection of N-Boc protected amino acid amides to yield amine derivatives that can then undergo further amidation reactions, such as with phthaloyl dichloride to form bis-amide products. acgpubs.orgresearchgate.net

Direct amidation of unprotected amino acids using reagents like B(OCH2CF3)3 has also been reported, which can lead to amino acid amides in a single step, although epimerization can be a consideration for amino acids like isoleucine. rsc.org

Spectroscopic Elucidation of Amide Structures (e.g., ¹H-NMR, ¹³C-NMR, FTIR)

Spectroscopic methods are essential for confirming the structures of synthesized Boc-L-Isoleucine amide derivatives. acgpubs.orgresearchgate.net

¹H-NMR (Proton Nuclear Magnetic Resonance): ¹H-NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. Chemical shifts, splitting patterns, and integration values help identify the presence of amide protons (typically a broad singlet in the range of 6-8 ppm, though this can vary depending on the solvent and hydrogen bonding), the characteristic signals of the Boc group (a singlet around 1.4-1.5 ppm), the isoleucine backbone protons (including the α-proton adjacent to the amide and carbonyl groups, and the β and γ protons of the side chain), and the protons of the newly introduced amine moiety. acgpubs.orgresearchgate.net

¹³C-NMR (Carbon Nuclear Magnetic Resonance): ¹³C-NMR spectroscopy provides information about the carbon framework. Key signals include the carbonyl carbons of the amide (around 170-180 ppm) and the Boc group (around 155-160 ppm), the quaternary carbon of the Boc group (around 80-83 ppm), the α-carbon of the isoleucine residue, and the carbons of the isoleucine side chain and the attached amine. acgpubs.orgresearchgate.net

FTIR (Fourier-Transform Infrared Spectroscopy): FTIR spectroscopy is useful for identifying the presence of key functional groups. Amide derivatives typically show characteristic absorption bands, including the N-H stretching vibration (around 3200-3500 cm⁻¹), the amide I band (primarily C=O stretching, around 1630-1690 cm⁻¹), and the amide II band (N-H bending and C-N stretching, around 1500-1550 cm⁻¹). The Boc group also has a characteristic C=O stretching band. acgpubs.orgresearchgate.net

These spectroscopic techniques, often combined with elemental analysis, are routinely used to confirm the successful synthesis and purity of Boc-L-Isoleucine amide derivatives. acgpubs.orgresearchgate.net

Computational Studies on Amide Derivatives (e.g., DFT, ADMET)

Computational studies, such as Density Functional Theory (DFT) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are valuable tools for understanding the properties of Boc-L-Isoleucine amide derivatives and predicting their potential behavior. unec-jeas.comunec-jeas.com

DFT Calculations: DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and energetics of molecules. For amide derivatives, DFT can be used to optimize molecular geometries, calculate electronic properties (e.g., HOMO-LUMO energies, molecular electrostatic potential maps), and study reaction mechanisms and transition states involved in their synthesis or transformation. unec-jeas.comunec-jeas.com These calculations can provide insights into the relationship between molecular structure and properties. unec-jeas.comunec-jeas.com

ADMET Predictions: ADMET computational models are used to predict the pharmacokinetic properties of compounds, which are crucial for assessing their potential as drug candidates. While the outline mentions ADMET in the context of amide derivatives of L-isoleucine (not necessarily Boc-protected), these studies can predict properties like oral bioavailability, lipophilicity (often expressed as clog P), aqueous solubility, and potential metabolic pathways. unec-jeas.comunec-jeas.commdpi.com For instance, computational studies have been used to evaluate the drug-likeness and pharmacokinetic properties of amide derivatives of L-isoleucine. unec-jeas.comunec-jeas.com

Computational studies complement experimental work by providing theoretical insights into the structure-activity relationships and predicting properties that may be challenging or time-consuming to determine experimentally.

N-Methylation of Boc-L-Isoleucine Derivatives

N-methylation, the introduction of a methyl group onto a nitrogen atom, is a common modification in organic chemistry and peptide science. For Boc-L-Isoleucine derivatives, N-methylation can occur at the nitrogen atom protected by the Boc group (after deprotection) or potentially at other nitrogen atoms introduced through derivatization, such as in amide side chains. N-methylation can significantly impact the physicochemical and biological properties of peptides and amino acid derivatives. mdpi.comnih.govresearchgate.net

Selective N-Methylation Strategies

Selective N-methylation of Boc-protected amino acids or their derivatives requires specific strategies to control the site and extent of methylation. One approach involves the N-alkylation of Boc-Ile-OH using methyl iodide and a base like sodium hydride. researchgate.net This method can be followed by further reactions and deprotection of the Boc group to yield N-methylated isoleucine derivatives. researchgate.net

Another strategy involves the use of specific reagents or catalysts that favor methylation at the desired nitrogen atom while leaving other functional groups or stereocenters unaffected. The selective N-methylation of Boc-protected amino acids in the presence of a free carboxyl group has been attributed to chelation effects. researchgate.net Various methods for the N-methylation of amines, including those that preserve stereochemical integrity, have been developed. organic-chemistry.org

Impact of N-Methylation on Peptide Properties

While the outline specifically mentions the impact of N-methylation on "Peptide Properties" in the context of Boc-L-Isoleucine derivatives, Boc-L-Isoleucine itself is an amino acid building block used in peptide synthesis. Therefore, N-methylation of isoleucine residues within a peptide sequence, or of Boc-L-Isoleucine prior to incorporation into a peptide, can significantly alter the resulting peptide's characteristics. mdpi.comnih.govresearchgate.net

N-methylation of peptide bonds can lead to several changes:

Increased Proteolytic Resistance: N-methylated peptides are often more resistant to enzymatic degradation by proteases because the methyl group hinders the enzyme's access to the cleavage site and alters the peptide's conformation. mdpi.comnih.govresearchgate.net

Modified Lipophilicity and Membrane Permeability: N-methylation generally increases the lipophilicity of a peptide, which can enhance its ability to cross cell membranes and improve oral bioavailability. nih.govresearchgate.netrsc.org

Altered Hydrogen Bonding: N-methylation removes the hydrogen bond donor on the amide nitrogen, which can affect intramolecular and intermolecular hydrogen bonding within the peptide structure and its interactions with receptors or other molecules. mdpi.comnih.govresearchgate.net

Modulation of Biological Activity: The combined effects of conformational changes, altered stability, and modified interactions can lead to significant changes in the biological activity and receptor binding affinity of N-methylated peptides compared to their non-methylated counterparts. mdpi.comnih.govnih.gov

Studies on N-methylation of isoleucine residues within peptides have demonstrated these effects, including improved metabolic stability and altered receptor binding. nih.govnih.gov

Conjugation Chemistry with Boc-L-Isoleucine

The carboxylic acid group of Boc-L-isoleucine can be readily functionalized through various coupling reactions, forming conjugates with other molecules. This is a key strategy for altering the physicochemical properties of peptides and synthesizing novel compounds with potential biological activities.

Esterification and Amidation for Conjugate Synthesis

Esterification and amidation are fundamental reactions for forming covalent linkages between Boc-L-isoleucine and molecules containing hydroxyl or amine groups, respectively. These reactions are typically facilitated by coupling reagents that activate the carboxylic acid of Boc-L-isoleucine. For instance, amidation of the free COOH group of N-tert-butyloxyoxycarbonyl-L-isoleucine with aromatic amines in the presence of coupling reagents like N,N′-Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) has been reported to yield corresponding amide derivatives. researchgate.net Similarly, ester linkages can be formed by reacting Boc-L-isoleucine with alcohols under suitable conditions, often employing activating agents. mdpi.com

Synthesis of Biologically Active Conjugates (e.g., Amino Acid-Curcumin Conjugates)

Boc-L-isoleucine has been utilized in the synthesis of biologically active conjugates, such as those involving curcumin (B1669340). Curcumin, a natural polyphenol, has various reported bioactivities, but its poor water solubility can limit its applications. researchgate.netmdpi.com Conjugation with amino acids like isoleucine can enhance the solubility and potentially modify the biological profile of curcumin. researchgate.netmdpi.com For example, water-soluble curcumin derivatives have been synthesized using Boc-L-isoleucine, which showed enhanced solubility compared to natural curcumin. researchgate.netmdpi.comresearchgate.net These conjugates have been investigated for their anti-amyloidogenic capacity. researchgate.netmdpi.com The synthesis often involves conjugating Boc-protected amino acid with curcumin, followed by deprotection of the Boc group. mdpi.comnih.gov

Synthesis of Other Boc-L-Isoleucine Functional Analogues

Beyond simple ester and amide conjugates, Boc-L-isoleucine can be transformed into a variety of other functional analogues through more complex synthetic pathways.

Preparation of Sulfonamide and Thiourea (B124793) Derivatives

Sulfonamide and thiourea derivatives incorporating the isoleucine scaffold have been synthesized. Sulfonamides are typically formed by the reaction of a sulfonyl chloride with an amine. While direct synthesis from Boc-L-isoleucine would require transformation of the carboxylic acid, isoleucine itself or derivatives where the amino group is available for reaction can be used to form sulfonamides. For instance, isoleucine sulfonamide derivatives have been synthesized and investigated as inhibitors of botulinum neurotoxin serotype A light chain. nih.gov

Thiourea derivatives can be synthesized by reacting an amine with an isothiocyanate. Boc-protected amino acids, including L-isoleucine, have been used as starting materials in the synthesis of thiourea derivatives. yok.gov.trege.edu.trresearchgate.net These syntheses often involve initial amidation or other transformations to introduce an amine functionality that can then react with an isothiocyanate. For example, thiourea derivatives containing benzimidazole (B57391) moieties have been synthesized starting from amino acids like L-isoleucine. yok.gov.trresearchgate.net

Synthesis of α-Amido Stannanes

α-Amido stannanes are organotin compounds that can serve as useful intermediates in organic synthesis. The synthesis of N-Boc-α-amido stannanes from N-Boc-α-amido sulfones has been reported using reagents like TMSSnBu₃ and CsF. nih.gov This method allows for the preparation of α-amido stannanes with various substituents, including those that might be reactive with conventional stannylation reagents. While the direct synthesis from Boc-L-isoleucine is not explicitly detailed in the provided snippets, the synthesis of N-Boc-α-amido stannanes from related N-Boc-protected amino acid derivatives highlights a potential avenue for functionalization.

Chiral Synthons derived from N-Boc-N-hydroxymethyl α-amino aldehydes (e.g., oxazolidine (B1195125) methyl esters)

N-Boc-N-hydroxymethyl α-amino aldehydes, which can be prepared from N-protected amino acids including isoleucine, are configurationally stable intermediates that serve as chiral synthons for the synthesis of various complex molecules, such as β-amino-α-hydroxy acids. orgsyn.orgorgsyn.orgresearchgate.net These aldehydes can undergo intramolecular conjugate addition reactions to form cyclic structures like trans-oxazolidine methyl esters with high diastereoselectivity. orgsyn.orgorgsyn.org These oxazolidine derivatives are valuable chiral building blocks for the synthesis of biologically active compounds, including components of natural products like statine. orgsyn.orgorgsyn.orgresearchgate.netacs.org The N-hydroxymethyl group enhances the stability of the α-amino aldehyde and facilitates stereoselective reactions. orgsyn.orgorgsyn.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| N-(tert-Butoxycarbonyl)-L-isoleucine | 2724762 |

| Boc-L-Isoleucine | 2724762 |

| L-Isoleucine | 6306 |

| Boc-Isoleucinol | 168595 |

| Curcumin | 969 |

Data Tables

Based on the search results, here is a summary of some reported conjugations and derivatives:

| Derivative Type | Starting Material (if specified) | Key Reaction/Transformation | Notes | Source |

| Amide Derivatives | N-Boc-L-isoleucine | Amidation with aromatic amines (DCC, HOBt) | Yields corresponding amides. researchgate.net | researchgate.net |

| Curcumin Conjugates | Boc-L-isoleucine | Conjugation with curcumin (DCC, DMAP), followed by deprotection | Enhanced water solubility, anti-amyloidogenic activity. researchgate.netmdpi.comresearchgate.net | researchgate.netmdpi.comresearchgate.net |

| Thiourea Derivatives | L-Isoleucine (via intermediates) | Reaction with isothiocyanates | Synthesis of thiourea-containing benzimidazoles. yok.gov.trresearchgate.net | yok.gov.trresearchgate.net |

| α-Amido Stannanes | N-Boc-α-amido sulfones | Stannylation with TMSSnBu₃ and CsF | Useful synthetic intermediates. nih.gov | nih.gov |

| trans-Oxazolidine methyl esters | N-Boc-N-hydroxymethyl α-amino aldehydes (from N-protected amino acids including isoleucine) | Intramolecular conjugate addition | Chiral synthons for β-amino-α-hydroxy acids. orgsyn.orgorgsyn.orgresearchgate.net | orgsyn.orgorgsyn.orgresearchgate.net |

Detailed Research Findings

Research has demonstrated the utility of Boc-L-isoleucine in synthesizing diverse compounds. For instance, the amidation of N-Boc-L-isoleucine with aromatic amines using DCC and HOBt coupling reagents has been successfully carried out to produce amide derivatives. researchgate.net This highlights a standard method for forming peptide-like bonds or incorporating the isoleucine moiety into larger molecular structures.

In the realm of biologically active conjugates, Boc-L-isoleucine has been employed to create water-soluble curcumin derivatives. researchgate.netmdpi.comresearchgate.net These conjugates, synthesized through reactions involving Boc-L-isoleucine and curcumin, have shown improved solubility in water compared to native curcumin and exhibited inhibitory effects on amyloid fibril formation. researchgate.netmdpi.comresearchgate.net This exemplifies how conjugating Boc-L-isoleucine can modify the pharmacokinetic and pharmacodynamic properties of natural compounds.

The synthesis of thiourea derivatives has also involved L-isoleucine as a starting material, often after protection of the amino group with Boc. These synthetic routes can lead to complex structures like thiourea-containing benzimidazoles, which have been evaluated for biological activities such as carbonic anhydrase inhibition. yok.gov.trresearchgate.nettandfonline.comyok.gov.tr

Furthermore, the chemistry of N-Boc-N-hydroxymethyl α-amino aldehydes, accessible from N-Boc-amino acids like isoleucine, is significant for asymmetric synthesis. orgsyn.orgorgsyn.orgresearchgate.net These intermediates can be converted into chiral synthons such as trans-oxazolidine methyl esters through stereoselective intramolecular cyclization. orgsyn.orgorgsyn.org These synthons are valuable for constructing complex molecules with defined stereochemistry, including important building blocks for natural product synthesis. orgsyn.orgorgsyn.orgresearchgate.net The high diastereoselectivity observed in the formation of these oxazolidine derivatives underscores the control over stereochemistry afforded by this approach.

An article focusing on the chemical compound N-(tert-Butoxycarbonyl)-L-Isoleucine, structured around the provided outline, cannot be generated at this time. The initial search results primarily discuss this compound and Boc-L-isoleucine in the context of being chemical building blocks, without providing the specific, in-depth information required to populate the detailed subsections of the requested outline (e.g., "Solid-Phase Peptide Synthesis (SPPS) with Boc Strategy," "Comparison with Fmoc Strategy," "Linker Systems in Boc SPPS," etc.). The available information is too general to create a thorough, informative, and scientifically accurate article that strictly adheres to the specified structure.

Applications of N Tert Butoxycarbonyl L Isoleucine in Advanced Chemical Synthesis

Peptide Synthesis Methodologies

Incorporation of Unnatural Amino Acids and Derivatives into Peptides

The tert-butoxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis, including for the incorporation of unnatural amino acids (UAAs). nih.gov This method serves as a crucial tool for protein engineering, allowing for the introduction of altered physicochemical and biological properties into peptides. nih.gov The incorporation of UAAs can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and native chemical ligation. nih.govresearchgate.net In SPPS, the Boc group protects the α-amino group of the amino acid, preventing unwanted reactions during the formation of peptide bonds. thermofisher.com The Boc group is stable under many conditions used in peptide synthesis but can be readily removed with a weak acid like trifluoroacetic acid (TFA), exposing the free amino group for the next coupling step. seplite.com This compatibility with a wide range of chemical reactions and coupling reagents makes Boc-protected amino acids, including derivatives of isoleucine, valuable for creating complex peptides with non-natural components. chemimpex.com

The process allows for the site-specific insertion of UAAs, which can introduce novel functionalities for labeling, altering structure, or enhancing therapeutic properties. acs.org The use of an evolved tRNA/synthetase pair is a common strategy for incorporating UAAs in living cells, where a UAA is added to the growth media and subsequently integrated into a target protein. labome.comnih.gov

Incorporating unnatural amino acids (UAAs) and their derivatives into peptide chains can significantly influence their stability and biological activity. chemimpex.comresearchgate.net One of the primary motivations for using UAAs is to overcome the low stability of natural peptides against proteolysis, which often results in a short in-vivo duration of activity. researchgate.net By replacing natural amino acids with synthetic ones, such as derivatives of isoleucine, peptidomimetics with improved pharmacological value can be created. researchgate.netnih.gov

These modifications can enhance proteolytic stability by altering the peptide backbone or side-chain structures, making them less recognizable to proteases. researchgate.netnih.gov For example, modifying proteins with Boc-L-isoleucine can enhance their stability and activity, which is a crucial aspect in the development of biopharmaceuticals. chemimpex.com The side chains of branched-chain amino acids like isoleucine are critical for protein stability and ligand binding. arizona.edu Introducing unnatural variants can modulate these interactions, potentially leading to higher binding affinity or altered biological responses. researchgate.net Furthermore, the incorporation of UAAs can protect proteins from oxidative damage, for instance by replacing methionine with norleucine, which is useful for biocatalysts that operate in oxidative environments. nih.gov The resulting modified peptides often exhibit improved bioavailability and efficacy, making them promising candidates for therapeutic agents.

Chiral Auxiliary and Ligand in Asymmetric Synthesis

N-(tert-Butoxycarbonyl)-L-isoleucine and its derivatives are valuable chiral building blocks in asymmetric synthesis. chemimpex.comguidechem.com Their inherent chirality, stemming from the natural L-isoleucine scaffold, allows them to be used as chiral auxiliaries or as precursors for chiral ligands and catalysts. guidechem.comrsc.org In this role, they guide the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other, which is crucial in the synthesis of enantiomerically pure compounds for the pharmaceutical industry. chemimpex.com The isoleucine framework, with its two chiral centers, provides a defined three-dimensional structure that can create a chiral environment around a reaction center. arizona.edu

The rigid and well-defined structure of the isoleucine scaffold makes it an excellent foundation for the design of chiral catalysts and auxiliaries. Researchers have successfully synthesized chiral helical polyisocyanide-supported catalysts derived from natural L-isoleucine. rsc.org In one study, isocyanide-functionalized L-isoleucine monomers were polymerized to create a heterogeneous catalytic system with a rigid helical backbone, which demonstrated steric hindrance effects beneficial for asymmetric catalysis. rsc.org

Another approach involves using N-Boc protected amino acid derivatives to create homochiral cis-2,5-disubstituted piperazines, which are important pharmacophores. nih.gov The synthesis can proceed through intermediates where the Boc-protected amino acid is coupled with another chiral molecule, effectively using the isoleucine derivative as a chiral auxiliary to control the stereochemistry of the final product. nih.gov The versatility of the isoleucine structure allows for its incorporation into a variety of molecular frameworks to generate catalysts for different types of enantioselective transformations. researchgate.net

Derivatives of Boc-isoleucine are instrumental in facilitating a range of enantioselective transformations. They can be used to synthesize chiral amides, which are common motifs in natural products and drug molecules. researchgate.net For instance, the amination of the free carboxyl group of N-tert-butyloxycarbonyl-L-isoleucine with various amines yields corresponding amides, which can be further modified. researchgate.net The Boc protecting group plays a crucial role in these multi-step syntheses by preventing unwanted side reactions at the amino group while other parts of the molecule are being functionalized. thermofisher.comnih.gov

Asymmetric C-H functionalization is a powerful strategy for synthesizing complex molecules from simple precursors. mdpi.com Boc-protected cyclic amines, including those derived from amino acids, are effective substrates in these reactions. nih.gov For example, Boc-1,3-oxazinanes can undergo enantioselective lithiation mediated by a chiral base, followed by transmetallation and a Negishi cross-coupling reaction. nih.govresearchgate.net This sequence allows for the highly regio- and enantioselective functionalization at positions remote from the initial deprotonation site. nih.gov The regioselectivity is often controlled by the choice of ligand on the palladium catalyst. nih.govresearchgate.net Dirhodium tetracarboxylate catalysts with chiral ligands have also been used for the highly enantio- and diastereoselective C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. acs.org This methodology provides a direct route to creating enantioenriched β-amino acids, which are valuable building blocks in pharmaceutical design. nih.govresearchgate.net

Enantioselective C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole

| Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Rh₂(S-PTAD)₄ | 87 | >20:1 | 97 |

| Rh₂(R-PTAD)₄ | 92 | >20:1 | 98 |

Data sourced from studies on dirhodium-catalyzed C-H functionalization. acs.org

Asymmetric Michael additions are fundamental carbon-carbon or carbon-heteroatom bond-forming reactions used to create chiral molecules. nih.govmdpi.com Isoleucine derivatives have been used to create chiral catalysts for these transformations. For example, a helical polyisocyanide catalyst derived from L-isoleucine was designed for asymmetric aldol and oxa-Michael–aldol cascade reactions. rsc.org While not a direct Michael addition, this demonstrates the potential of the isoleucine scaffold in related conjugate addition reactions. In other systems, bifunctional tertiary-amine thiourea (B124793) catalysts have been employed for the highly enantioselective Michael addition of 3-substituted N-Boc oxindoles to terminal alkenes, achieving yields up to 99% and enantioselectivities up to 91% ee. rsc.org Organocatalysts, such as chiral amines, are also effective in catalyzing asymmetric aza-Michael reactions of α,β-unsaturated ketones, where a Boc-protected N-benzyloxyamine was found to be a suitable nucleophile. nih.gov

Asymmetric Michael Addition of Oxindoles to Vinyl Ketones

| Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 3-aryl oxindole | up to 99 | up to 91 |

| 3-methyl oxindole | up to 99 | up to 91 |

Results from reactions catalyzed by a bifunctional tertiary-amine thiourea catalyst. rsc.org

Enantioselective Transformations Facilitated by Boc-Isoleucine Derivatives

Asymmetric Annulation Reactions

While direct catalytic use of Boc-Isoleucinol in asymmetric annulation reactions is not extensively documented, the principles of asymmetric synthesis often rely on chiral auxiliaries and catalysts derived from readily available chiral molecules like amino acids. L-isoleucine, the parent amino acid of this compound, has been successfully employed to create bifunctional catalysts for such reactions.

Research has demonstrated the use of an L-isoleucine-derived bifunctional N-acylaminophosphine to catalyze the asymmetric [3 + 2]-annulation of allenyl-esters and -ketones with ketimines. rsc.org This reaction proceeds through the generation of zwitterionic 1,3-dipoles from the interaction of the phosphine catalyst with the allenic esters or ketones. These dipoles are then trapped by isatin-derived ketimines to produce 3,2′-dihydropyrrolyl spirooxindoles.

Key Findings of L-Isoleucine Derived Catalyst in Asymmetric Annulation:

| Feature | Description |

| Catalyst | Bifunctional L-isoleucine derived N-acylaminophosphine |

| Reaction | Asymmetric [3 + 2]-annulation |

| Substrates | Allenyl-esters/ketones and isatin-derived ketimines |

| Products | 3,2′-dihydropyrrolyl spirooxindoles |

| Yields | Up to 88% |

| Enantioselectivities | Up to >99% |

This approach provides efficient access to biologically relevant spirocyclic core structures, highlighting the value of the inherent chirality of isoleucine, and by extension, its derivatives like this compound, in the development of catalysts for stereoselective transformations. rsc.org The use of amino acid-derived chiral auxiliaries is a cornerstone of asymmetric synthesis for creating complex, enantiomerically pure molecules. nih.govwikipedia.org

Stereoselective Sakurai Additions

In this transformation, both alkyl- and aryl-substituted allylsilanes serve as effective coupling partners with N-phenylglyoxamide. The reaction proceeds with high levels of stereocontrol, leading to the formation of the desired amino acid precursors.

Detailed Findings of the Asymmetric Sakurai Addition:

| Parameter | Details |

| Reaction Type | Enantio- and diastereoselective Sakurai-Hosomi reaction |

| Catalyst | Chiral scandium pyridyl-bis(oxazoline) (pybox) complexes |

| Reactants | Alkyl- and aryl-substituted allylsilanes, N-phenylglyoxamide |

| Application | Asymmetric synthesis of N-Boc D-alloisoleucine and D-isoleucine |

This methodology underscores the power of catalyzed stereoselective additions in accessing enantiomerically pure protected amino acids, which are invaluable in peptide synthesis and drug discovery.

Medicinal Chemistry and Drug Development

This compound is a versatile compound with significant applications in medicinal chemistry and drug development. chemimpex.com Its role extends from being a crucial building block in the synthesis of complex bioactive molecules to influencing the properties of potential drug candidates.

Synthesis of Biologically Active Peptides and Peptidomimetics

The tert-butoxycarbonyl (Boc) protecting group is fundamental in peptide synthesis, and this compound serves as a key building block for incorporating the isoleucine residue into peptide chains. chemimpex.comresearchgate.net The Boc group protects the amino functionality, allowing for controlled, stepwise elongation of the peptide. nih.gov

The synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved pharmacological properties, also benefits from Boc-protected amino alcohols. For instance, Boc-resin-bound α-hydroxy-β-amino-aldehydes, accessible from N-terminally bound amino acid esters, can be converted into various peptide mimetics. Furthermore, methods have been developed for the synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids, which are important components of biologically active compounds with enhanced stability against peptidases. nih.gov

Development of Drug Candidates and Enzyme Inhibitors

The chiral nature of this compound makes it an invaluable asset in the development of enantiomerically pure drug candidates. chemimpex.com In drug discovery, the synthesis of single-enantiomer drugs is often crucial for efficacy and safety. This compound provides a readily available source of chirality for the synthesis of complex molecules.

Researchers have utilized N-Boc-L-isoleucine, a closely related precursor, to synthesize new mono- and bis-amide derivatives. researchgate.net These synthetic pathways involve the amidation of the carboxyl group and subsequent modifications. Such derivatives represent potential scaffolds for new drug candidates and enzyme inhibitors due to the prevalence of amide bonds in biologically active molecules. For example, some isoleucine-containing peptides have been investigated for their potential to inhibit bacterial ATP synthase. researchgate.net Additionally, the incorporation of unnatural amino acids, which can be synthesized from precursors like this compound, is a known strategy for developing enzyme inhibitors with enhanced properties.

Influence on Drug Stability and Bioavailability

A major challenge in the development of peptide-based drugs is their poor stability and low oral bioavailability. bachem.comnih.govmdpi.com The incorporation of the Boc group can enhance the stability of peptides during synthesis. researchgate.net Furthermore, chemical modifications, such as the introduction of non-natural amino acids derived from precursors like this compound, can significantly improve a peptide's stability against proteolytic degradation. nih.govresearchgate.net

Strategies to enhance oral bioavailability often focus on increasing the metabolic stability of the peptide. bachem.com The modification of the peptide backbone and the incorporation of D-amino acids or other non-proteinogenic amino acids are common approaches. bachem.comnih.gov While the direct impact of a this compound moiety on the bioavailability of a final drug product is context-dependent, its use in creating more stable peptide analogs is a key contribution to addressing this challenge. The stability of peptides in human serum is a critical factor in their development, and substitutions with non-natural amino acids can significantly reduce degradation by exopeptidases and endopeptidases. nih.gov

Mechanistic and Theoretical Investigations

Reaction Mechanisms in Boc-Deprotection and Coupling Reactions

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, including for amino alcohols like Isoleucinol. acsgcipr.orgtotal-synthesis.com Its removal (deprotection) and the subsequent participation of the deprotected amine in coupling reactions are governed by well-understood mechanistic pathways.

The deprotection of Boc-Isoleucinol is typically achieved under acidic conditions, commonly using strong organic acids like trifluoroacetic acid (TFA). total-synthesis.comjk-sci.com The mechanism proceeds through several distinct steps:

Protonation: The initial step involves the protonation of the carbonyl oxygen of the Boc group by the acid. total-synthesis.comcommonorganicchemistry.com

Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas. jk-sci.comcommonorganicchemistry.com

Amine Salt Formation: The resulting free amine of the Isoleucinol is then protonated by the excess acid in the reaction medium, yielding the corresponding amine salt (e.g., trifluoroacetate salt). commonorganicchemistry.com

This entire process is driven by the formation of highly stable byproducts: the gaseous carbon dioxide and the resonance-stabilized tert-butyl cation. total-synthesis.com

In coupling reactions, once deprotected, the primary amine of Isoleucinol acts as a nucleophile. For instance, in peptide coupling, the amine attacks the activated carboxyl group of an N-protected amino acid. The use of a carbamate (B1207046) protecting group like Boc on the coupling partner is known to minimize the risk of epimerization at the adjacent chiral center, a common side reaction observed with other types of N-protecting groups under basic coupling conditions. rsc.org

A critical aspect of the Boc-deprotection mechanism is the generation of the highly reactive tert-butyl cation. commonorganicchemistry.com This electrophilic species can lead to undesirable side reactions by alkylating nucleophilic sites within the substrate molecule or other molecules in the reaction mixture. acsgcipr.org For amino acids and peptides, electron-rich side chains such as those found in tryptophan and methionine are particularly susceptible to this side reaction. nih.gov

To prevent these unwanted alkylations, "scavengers" are added to the deprotection reaction mixture. acsgcipr.orgorganic-chemistry.org These are nucleophilic compounds designed to efficiently trap the tert-butyl cation as it is formed. nih.gov The scavenger competes with any nucleophilic sites on the substrate, reacting with the tert-butyl cation to form a stable, unreactive product. nih.gov

Kinetic studies have shown that the effectiveness of scavengers is related to their ability to react not only with the free tert-butyl cation but also with tert-butyl trifluoroacetate, an ester formed from the reaction of the cation with the TFA solvent, which can also act as an alkylating agent. nih.gov

Table 1: Common Scavengers Used in Boc-Deprotection

| Scavenger | Function | Reference |

|---|---|---|

| Thiophenol | Traps tert-butyl cations to prevent substrate alkylation. | nih.govorganic-chemistry.org |

| Triethylsilane | Reduces the tert-butyl cation to isobutane. | reddit.com |

| Anisole | Acts as an electrophilic aromatic substitution substrate for the cation. |

Stereochemical Control and Asymmetric Induction Mechanisms

The inherent chirality of this compound, derived from the L-isoleucine precursor, makes it a valuable building block in asymmetric synthesis. Stereochemical control in reactions involving this compound is dictated by its existing stereocenters, which influence the stereochemical outcome of newly formed chiral centers. This is achieved through mechanisms of asymmetric induction, where the chiral molecule directs the approach of reagents to a specific face of the reacting center.

In peptide coupling reactions, N-carbamate protected amino acids, such as Boc-isoleucine, are generally less prone to racemization compared to N-amido amino acids. rsc.org This is because they have a lower tendency to form the 5(4H)-oxazolone intermediate, which is a primary pathway for the loss of stereochemical integrity at the α-carbon. rsc.org This principle of stereochemical retention is fundamental when using this compound in sequential synthesis.

When this compound or its derivatives are used as chiral ligands or auxiliaries, both steric and electronic effects are paramount in achieving high levels of stereochemical control.

Steric Effects: The steric bulk of the Boc group, in conjunction with the isobutyl side chain of the isoleucine backbone, creates a highly defined and sterically hindered chiral environment. acsgcipr.org This steric hindrance can block one face of a prochiral substrate or a catalytic center, forcing an incoming reagent to approach from the less hindered face, thereby leading to a specific stereoisomer. In reactions catalyzed by complexes containing ligands derived from this compound, the bulky substituents create a "chiral pocket" that dictates the orientation of the substrate in the transition state. The delicate balance of steric bulk on both the substrate and the catalyst can be crucial; for example, excessively bulky substituents on a substrate can sometimes be unproductive in a given catalytic system. unimi.it

Electronic Effects: The electronic properties of the Boc group and the substrate also play a significant role. The Boc group is electron-withdrawing, which can influence the electron density and reactivity of nearby functional groups. rsc.org In chiral catalysis, the electronic matching between the catalyst and the substrate is essential. For instance, the enantioselectivity of a reaction can be highly dependent on the electronic nature (i.e., Hammett constants) of substituents on the substrates, even if these substituents are distant from the reacting center. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of stereochemical control. nih.gov While specific DFT studies on this compound are not prevalent, the methodologies are widely applied to analogous systems to understand the origins of enantioselectivity.

DFT calculations allow researchers to:

Model Transition States: The structures and energies of diastereomeric transition states can be calculated. The observed stereochemical outcome of a reaction generally proceeds through the lowest energy transition state. By comparing the energy difference (ΔΔG‡) between the competing transition states leading to different stereoisomers, the enantiomeric excess (ee) of a reaction can be predicted. acs.org

Analyze Non-Covalent Interactions: DFT can model the subtle non-covalent interactions, such as steric repulsion and hydrogen bonding, within the transition state assembly. These interactions are often the key determinants of stereoselectivity in a chiral catalytic system.

Evaluate Catalyst-Substrate Complexes: The calculations can provide insights into how a chiral ligand, such as one derived from this compound, binds to a metal center and how the resulting chiral complex interacts with a substrate. This helps in understanding the precise geometry that leads to asymmetric induction. acs.org

For example, DFT calculations have been used to create steric maps of chiral catalysts to visualize the chiral pocket and to rationalize why a particular enantiomer is formed. acs.orgnih.gov These theoretical models provide a deeper understanding that complements experimental observations and aids in the rational design of new catalysts and reactions. nih.govresearchgate.net

Intermolecular and Intramolecular Interactions

The chemical behavior of this compound is significantly influenced by a network of non-covalent interactions, both within a single molecule (intramolecular) and between different molecules (intermolecular). These interactions dictate the compound's conformation, its aggregation state, and its interactions with solvents, reagents, and catalysts.

The primary functional groups on this compound responsible for these interactions are the hydroxyl (-OH) group, the carbamate N-H proton, and the two carbonyl oxygens of the Boc group. These groups can act as hydrogen bond donors and acceptors. nih.gov

Intramolecular interactions, particularly hydrogen bonding between the -OH group and a carbonyl oxygen of the Boc group, can lead to the formation of a stable, cyclic-like conformation. This pre-organization can influence the molecule's reactivity and how it presents itself to other reactants.

Intermolecular interactions are crucial in both the solid state and in solution. In crystals, these interactions define the packing structure. mdpi.com In solution, interactions with solvent molecules affect solubility and can influence reaction rates. The ability to form specific intermolecular interactions is also the basis for molecular recognition events that are central to catalysis.

Hydrogen bonding is a key directive force in many catalytic systems involving molecules like this compound. nih.gov The hydroxyl and N-H groups can act as hydrogen bond donors, while the oxygen atoms can act as acceptors.

Substrate Activation and Orientation: In organocatalysis, catalysts such as thioureas or squaramides utilize hydrogen bonding to activate an electrophile and orient a nucleophile for a stereoselective reaction. mdpi.com Similarly, if this compound were part of a catalytic system, its hydrogen bonding capabilities could be harnessed to bind and orient a substrate within the catalyst's chiral environment.

Catalyst Structure and Stability: Hydrogen bonds can play a structural role, helping to define the three-dimensional structure of a catalyst or a catalyst-substrate complex. For example, the catalytic effect of certain ionic liquids in Boc protection reactions is attributed to hydrogen bond formation between the ionic liquid and the Boc anhydride, which increases its electrophilicity. researchgate.net

Proton Transfer: The hydroxyl group of Isoleucinol can participate in proton transfer relays, which are common steps in many enzymatic and synthetic catalytic cycles. The acidity and basicity of the functional groups, modulated by hydrogen bonding, are critical to these processes.

The interplay of these hydrogen bonds within a complex reaction mixture is intricate, but it is fundamental to achieving both high reactivity and selectivity.

Hydrophobic Effects in Peptide Catalysis

The current body of scientific knowledge extensively covers the general principles of hydrophobic effects in peptide and protein structure, stability, and catalysis. These effects are understood to be a primary driving force in the folding of peptide chains and the binding of substrates to catalytic sites. The exclusion of nonpolar groups from an aqueous environment to minimize the disruption of hydrogen bonding networks in water is a key thermodynamic principle governing these interactions.

However, specific data quantifying the precise energetic contributions of a this compound residue to the stability of a transition state in a peptide-catalyzed reaction, or theoretical models detailing its specific interactions within a catalytic pocket, are not present in the surveyed literature. Research in peptide catalysis often focuses on the properties of naturally occurring amino acids or their more common derivatives.

The available information primarily identifies this compound as a commercially available synthetic building block. It is listed in chemical supplier catalogs and patents as a reagent for organic and peptide synthesis. This suggests its utility as a protected amino alcohol for the introduction of a hydrophobic side chain during the construction of more complex molecules.

While it is plausible that this compound could be incorporated into synthetic peptides to modulate the hydrophobicity of a catalytic environment, specific studies detailing the outcomes of such modifications—particularly from a mechanistic or theoretical standpoint—could not be located. Therefore, a detailed discussion of its role, supported by research findings and data tables as requested, cannot be provided at this time.

Data Tables

Due to the absence of specific research findings on the hydrophobic effects of this compound in peptide catalysis, no data tables can be generated.

Detailed Research Findings

A comprehensive search of scientific databases did not yield any detailed research findings on the mechanistic and theoretical investigations of hydrophobic effects specifically attributed to this compound in peptide catalysis.

Future Directions and Emerging Research Areas

Development of Novel Protecting Group Strategies Complementary to Boc

While the Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its ease of introduction and removal under acidic conditions, research continues into developing orthogonal protecting group strategies that can be used in conjunction with or as alternatives to Boc in the synthesis of complex molecules containing amino alcohol functionalities like boc-isoleucinol. Orthogonal protection allows for the selective deprotection of different functional groups in a multi-step synthesis without affecting others. The development of new catalysts for chemoselective esterifications and selective removal of acid-sensitive protecting groups, including Boc, is an active area of research organic-chemistry.org. For instance, studies have explored the use of samarium(III) chloride as a catalyst for the chemoselective removal of Boc and other protecting groups organic-chemistry.org. The need for efficient and selective deprotection methods is crucial when synthesizing complex peptides and other molecules where multiple protecting groups are present mdpi.com. Future work may involve identifying or designing protecting groups that offer different lability profiles, enabling more complex synthetic sequences with this compound derivatives.

Advanced Applications in Complex Molecule Synthesis

Expansion of Chiral Ligand and Catalyst Libraries based on Boc-L-Isoleucine Scaffolds

Chiral amino alcohols, including those derived from isoleucine, are important scaffolds for the development of chiral ligands and catalysts used in asymmetric synthesis. The stereogenic centers present in isoleucinol can be exploited to induce asymmetry in chemical reactions, enabling the synthesis of enantiomerically enriched products. Future research aims to expand the library of chiral ligands and catalysts based on boc-L-isoleucine scaffolds. This involves designing and synthesizing novel ligands by modifying the amino alcohol structure while retaining the Boc protection or utilizing it strategically. These new ligands and catalysts can then be tested in various asymmetric transformations, such as asymmetric hydrogenation, asymmetric oxidation, and asymmetric carbon-carbon bond formation, to achieve higher enantioselectivity and broader substrate scope. The differentiation of chiral molecules, such as D- and L-isoleucine, using techniques like ion-mobility mass spectrometry and DFT calculations highlights the ongoing efforts to understand and utilize the subtle differences in chiral structures for various applications, including potentially in catalyst design rsc.orgresearchgate.net.

Integration of Computational Design with Synthetic Methodologies

The integration of computational methods, such as Density Functional Theory (DFT) calculations and molecular modeling, with synthetic methodologies is becoming increasingly important in modern organic chemistry. This approach can aid in understanding reaction mechanisms, predicting reaction outcomes, designing new catalysts and ligands, and optimizing reaction conditions. For this compound and its derivatives, computational studies can provide insights into their conformational preferences, reactivity, and interactions with other molecules or catalytic species acs.org. This information can then be used to guide the design of more efficient synthetic routes or the development of improved chiral catalysts based on isoleucinol scaffolds rsc.orgresearchgate.net. Future directions include using computational tools to predict the enantioselectivity of reactions catalyzed by isoleucinol-derived ligands and to design novel protecting group strategies.

Exploration of New Biological and Biomedical Applications

Beyond its role in synthesis, research is exploring potential biological and biomedical applications of this compound and related isoleucine derivatives. Amino alcohol derivatives, in general, have shown promise in various therapeutic areas researchgate.net.

Role in Metabolic Health and Disease

Isoleucine, the parent amino acid of isoleucinol, has been implicated in metabolic health and disease, particularly in relation to insulin (B600854) resistance and glucose metabolism frontiersin.orgwisc.eduscirp.orgnih.govffhdj.comffhdj.commdpi.com. Studies in mice have shown that restricting dietary isoleucine can improve metabolic health, including glucose tolerance and insulin sensitivity, and is associated with increased lifespan nih.govearth.combiorxiv.orgnih.gov. While these studies focus on isoleucine itself, they open avenues for investigating whether isoleucinol or its protected derivatives, such as this compound, could have similar or modulated effects on metabolic pathways. Research into the specific metabolic roles of isoleucinol derivatives could lead to the development of new therapeutic strategies for metabolic disorders ffhdj.comffhdj.com.

Q & A

Q. What are the optimal synthetic routes for Boc-Isoleucinol, and how can reaction conditions be systematically optimized?

Methodological Answer: To evaluate synthetic routes, employ Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading) and assess yield via HPLC or GC-MS. Compare Boc-protection efficiency using tert-butyl dicarbonate vs. alternative reagents under inert conditions. Characterize intermediates via H/C NMR and IR spectroscopy to confirm stereochemical integrity . For optimization, use response surface methodology (RSM) to identify ideal conditions while minimizing side products .

Q. How can researchers validate the purity and enantiomeric excess of this compound?

Methodological Answer: Combine chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and polarimetric analysis. Validate purity via melting point determination and LC-MS to detect trace impurities. For enantiomeric excess (ee), use Mosher’s ester derivatization followed by F NMR or compare retention times against racemic standards .

Q. What stability studies are critical for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing (40°C/75% RH) over 4–12 weeks, monitoring degradation via UPLC-PDA. Assess hydrolytic susceptibility by exposing the compound to acidic/basic buffers (pH 1–13) and analyzing by H NMR. Use Arrhenius kinetics to predict shelf life under standard conditions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions in catalytic asymmetric reactions?

Methodological Answer: Perform molecular docking studies (e.g., AutoDock Vina) to model interactions between this compound and chiral catalysts (e.g., BINOL-derived phosphoric acids). Validate predictions via kinetic resolution experiments, measuring enantioselectivity (k) using HPLC. Correlate steric parameters (e.g., A-values) with reaction outcomes .

Q. What computational methods can predict this compound’s solubility in nonpolar solvents?

Methodological Answer: Apply COSMO-RS or molecular dynamics (MD) simulations with force fields (e.g., GAFF2) to calculate solvation free energy. Experimentally validate using shake-flask methods with UV-Vis quantification. Compare Hansen solubility parameters (δ, δ, δ) to identify optimal solvents .

Q. How can contradictory data on this compound’s metabolic pathways be resolved?

Methodological Answer: Use isotopically labeled (C/N) this compound in in vitro hepatocyte assays, tracking metabolites via LC-HRMS. Apply pathway analysis tools (e.g., MetaboAnalyst) to identify dominant degradation routes. Reconcile discrepancies by controlling variables like enzyme isoforms (CYP450 vs. esterases) and pH .

Q. What strategies improve this compound’s enantioselective synthesis on a millimolar scale?

Methodological Answer: Optimize kinetic resolution using immobilized lipases (e.g., CAL-B) in continuous-flow reactors. Monitor reaction progress in real-time with inline FTIR. Employ microreactors to enhance mass transfer and reduce racemization. Validate scalability via DOE and Pareto analysis .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically validate anomalous spectroscopic data for this compound?

Methodological Answer: Apply Grubbs’ test to identify outliers in replicate NMR or MS datasets. Use principal component analysis (PCA) to cluster spectral features and detect systematic errors. Cross-validate with alternative techniques (e.g., X-ray crystallography for absolute configuration) .

Q. What bioinformatics tools are suitable for studying this compound’s role in peptide mimetics?

Methodological Answer: Utilize Rosetta or GROMACS for MD simulations of this compound-containing peptides. Analyze hydrogen bonding and torsional angles to predict conformational stability. Validate with circular dichroism (CD) spectroscopy and 2D NOESY NMR .

Mechanistic and Theoretical Questions